4,4-Difluoro-3,5-dimethylpiperidine

Medicinal Chemistry Physicochemical Property Optimization Drug Discovery

This cis-configured gem-difluoro scaffold is a key structural component in potent BCL6 inhibitors like CCT369260. Its geminal difluorination reduces pKa by ~3.14 units vs. parent piperidine, optimizing PK and target binding. Ideal for CNS drug programs (tPSA=12 Ų, XLogP3=1.8). Source this specialized building block to enhance your medicinal chemistry and FBDD campaigns.

Molecular Formula C7H13F2N
Molecular Weight 149.18 g/mol
Cat. No. B13225045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-3,5-dimethylpiperidine
Molecular FormulaC7H13F2N
Molecular Weight149.18 g/mol
Structural Identifiers
SMILESCC1CNCC(C1(F)F)C
InChIInChI=1S/C7H13F2N/c1-5-3-10-4-6(2)7(5,8)9/h5-6,10H,3-4H2,1-2H3
InChIKeyZYRQFDWQZXHTCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoro-3,5-dimethylpiperidine: Core Physicochemical Properties and Structural Classification for Procurement Decisions


4,4-Difluoro-3,5-dimethylpiperidine (CAS: 1783745-21-0; also available as cis-3,5-dimethyl-4,4-difluoropiperidine, CAS: 2059963-66-3) is a geminally difluorinated piperidine derivative characterized by two methyl groups at the 3- and 5-positions and two fluorine atoms at the 4-position of the piperidine ring . The compound exists in distinct stereoisomeric forms, with the cis-configured (3R,5S) isomer being commercially characterized and utilized in medicinal chemistry applications [1]. Its molecular formula is C7H13F2N with a molecular weight of 149.18 g/mol [2]. As a fluorinated saturated nitrogen heterocycle, this compound serves as a specialized building block in pharmaceutical research and organic synthesis .

Why 4,4-Difluoro-3,5-dimethylpiperidine Cannot Be Replaced by 3,5-Dimethylpiperidine, 4-Fluoro Analogs, or Non-fluorinated Piperidines


The combination of geminal difluorination at the 4-position and methyl substitution at the 3- and 5-positions creates a unique stereoelectronic profile that cannot be replicated by simpler piperidine analogs. Systematic studies across mono- and difluorinated saturated heterocyclic amines have established that gem-difluorination reduces the pKa of piperidine by approximately 3.14–3.15 units relative to the parent non-fluorinated piperidine [1]. Furthermore, the specific 3,5-dimethyl substitution pattern, particularly in the cis-configuration, imposes conformational constraints that influence both the spatial orientation of substituents and the accessibility of the basic nitrogen [2]. Non-fluorinated 3,5-dimethylpiperidine lacks the electron-withdrawing and lipophilicity-modulating effects of the gem-difluoro group . Mono-fluorinated analogs (e.g., 4-fluoro-3,5-dimethylpiperidine) provide only partial pKa reduction and do not confer the same degree of conformational restriction . Substituting any of these alternatives alters the physicochemical and conformational parameters in ways that may compromise target engagement, metabolic stability, or synthetic utility in downstream applications . The following section presents quantitative evidence distinguishing this specific scaffold from its closest comparators.

Quantitative Differentiation Guide: 4,4-Difluoro-3,5-dimethylpiperidine vs. 3,5-Dimethylpiperidine, 4-Fluoropiperidine, and Related Analogs


pKa Reduction: Gem-Difluorination Lowers Piperidine Basicity by ~3.14 Units Relative to Parent Piperidine

Geminal difluorination at the 4-position of a piperidine ring reduces the pKa of the basic nitrogen by approximately 3.14 units compared to the non-fluorinated parent piperidine. In a systematic study of mono- and difluorinated saturated heterocyclic amines, the ΔpKa for a 4,4-difluoropiperidine derivative relative to its non-fluorinated analog was measured at 3.14 [1]. This effect is attributed to the strong electron-withdrawing inductive effect of the gem-difluoro group, which alters the protonation equilibrium of the amine [1].

Medicinal Chemistry Physicochemical Property Optimization Drug Discovery

Conformational Locking: 4,4-Difluoropiperidine Exists Predominantly as the N-H Equatorial Conformer

Microwave spectroscopy of 4,4-difluoropiperidine reveals that the N-H equatorial conformer is the thermodynamically favored species, with the free energy difference (ΔG°) between the equatorial and axial conformers estimated at ≥0.89 kcal/mol favoring the equatorial conformation [1]. The 3,5-dimethyl substitution in 4,4-difluoro-3,5-dimethylpiperidine further constrains conformational flexibility by introducing 1,3-diaxial interactions that disfavor alternative ring geometries [2].

Conformational Analysis Structure-Based Drug Design Microwave Spectroscopy

Lipophilicity Modulation: XLogP3 = 1.8 for cis-3,5-Dimethyl-4,4-difluoropiperidine

The computed partition coefficient (XLogP3) for (3R)-4,4-difluoro-3,5-dimethylpiperidine is 1.8 [1]. This value reflects a balanced lipophilicity profile that is neither excessively hydrophobic (which would risk poor aqueous solubility and high metabolic clearance) nor excessively hydrophilic (which would impair membrane permeability). The combination of gem-difluorination (which increases lipophilicity relative to non-fluorinated piperidine) and 3,5-dimethyl substitution (which adds hydrophobic bulk) yields this intermediate LogP value [2].

Lipophilicity ADME Properties Drug-Likeness

Stereochemical Definition: cis-Configuration Enables Specific BCL6 Inhibitor Binding Interactions

The cis-configured (3R,5S)-4,4-difluoro-3,5-dimethylpiperidine scaffold forms the core structure of CCT369260, an investigational BCL6 inhibitor . In preclinical studies, CCT369260 demonstrated the ability to effectively reduce BCL6 protein levels in a lymphoma xenograft mouse model following oral administration . The specific cis stereochemistry of the 3,5-dimethyl groups is essential for achieving the correct spatial orientation of substituents required for BCL6 binding pocket engagement [1].

BCL6 Inhibitor Diffuse Large B-Cell Lymphoma Stereochemistry

Metabolic Stability Limitations: 4,4-Difluoropiperidine Ether Series Shows Poor Microsomal Stability Despite Exceptional Potency

In a 2025 study of 4,4-difluoropiperidine ether-based dopamine D4 receptor (D4R) antagonists, compounds in this series displayed poor microsomal stability and high plasma protein binding despite exceptional potency and selectivity (Ki = 0.3 nM; >2000-fold selectivity over D1, D2, D3, and D5) [1]. While these findings are from a structurally related 4,4-difluoropiperidine series rather than the exact 3,5-dimethylpiperidine scaffold, they highlight a class-level observation: gem-difluorination alone does not guarantee improved metabolic stability in all contexts [2].

Microsomal Stability D4 Receptor Antagonist In Vitro ADME

Topological Polar Surface Area: tPSA = 12 Ų Indicates High Membrane Permeability Potential

The computed topological polar surface area (tPSA) for (3R)-4,4-difluoro-3,5-dimethylpiperidine is 12 Ų [1]. This value falls well below the threshold of 60–70 Ų typically associated with good oral bioavailability and the threshold of <90 Ų for potential blood-brain barrier (BBB) penetration [2]. The low tPSA is attributable to the limited number of hydrogen bond donors (1) and acceptors (3) on the scaffold [1].

Membrane Permeability Blood-Brain Barrier Penetration Physicochemical Properties

Research and Industrial Applications of 4,4-Difluoro-3,5-dimethylpiperidine Based on Quantitative Evidence


BCL6 Inhibitor Development for Diffuse Large B-Cell Lymphoma (DLBCL)

The cis-configured (3R,5S)-4,4-difluoro-3,5-dimethylpiperidine scaffold serves as a critical core structure in potent and selective BCL6 inhibitors, including the investigational compound CCT369260, which has demonstrated the ability to reduce BCL6 protein levels in lymphoma xenograft models following oral dosing . BCL6 is a validated transcriptional repressor and therapeutic target in DLBCL . The specific cis-stereochemistry and gem-difluorination of this scaffold optimize pharmacokinetic properties and binding affinity for the BCL6 BTB domain .

Lead Optimization Programs Requiring pKa Reduction and Lipophilicity Tuning

With a pKa reduction of approximately 3.14 units relative to parent piperidine and an XLogP3 of 1.8, this scaffold is ideally suited for medicinal chemistry programs requiring fine-tuning of basicity and lipophilicity [1]. The gem-difluoro group at the 4-position provides predictable electron-withdrawing effects without introducing additional hydrogen bond donors or acceptors [1]. This scaffold is particularly valuable when replacing a piperidine core that exhibits excessive basicity (pKa >9) which would lead to poor membrane permeability or off-target ion channel interactions [1].

CNS-Penetrant Drug Candidate Design

The low topological polar surface area (tPSA = 12 Ų) and moderate lipophilicity (XLogP3 = 1.8) position this scaffold favorably for CNS drug discovery programs targeting conditions requiring blood-brain barrier penetration [1]. The conformational preference for the N-H equatorial geometry (ΔG° ≥ 0.89 kcal/mol) provides predictable three-dimensional presentation of substituents, which is critical for achieving selective CNS target engagement while minimizing off-target pharmacology [2].

Synthesis of Fluorinated Piperidine-Derived Fragment Libraries

The combination of gem-difluorination and 3,5-dimethyl substitution creates a conformationally constrained, three-dimensional fragment with distinct stereoelectronic properties compared to non-fluorinated or mono-fluorinated piperidine fragments . With zero rotatable bonds, this rigid scaffold is suitable for fragment-based drug discovery (FBDD) campaigns where structural pre-organization and favorable physicochemical properties are prioritized [1].

Quote Request

Request a Quote for 4,4-Difluoro-3,5-dimethylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.